2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a tert-butoxycarbonyl-protected azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, which is then protected with a tert-butoxycarbonyl group. The pyrimidine ring is synthesized separately and then coupled with the protected azetidine moiety under specific reaction conditions. Common reagents used in these steps include tert-butyl chloroformate for the protection step and various coupling agents for the final assembly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid
- 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
- 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}malonic acid .
Uniqueness
What sets 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid apart is its combination of the azetidine and pyrimidine rings, which provides unique chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H19N3O4 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
6-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H19N3O4/c1-8-5-10(12(18)19)16-11(15-8)9-6-17(7-9)13(20)21-14(2,3)4/h5,9H,6-7H2,1-4H3,(H,18,19) |
InChI Key |
AMXJAUYIKJHHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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